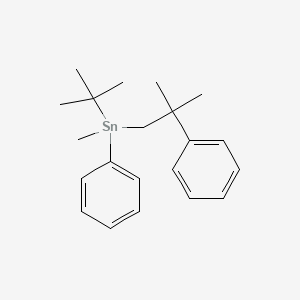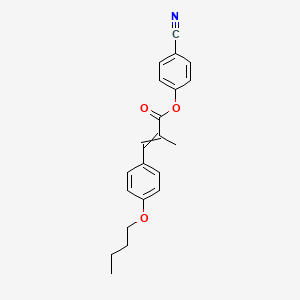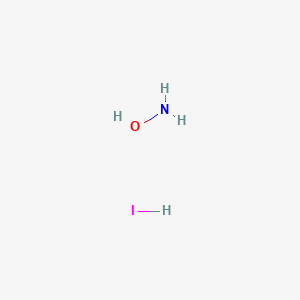![molecular formula C16H15ClN2O3 B14609878 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate CAS No. 58586-49-5](/img/structure/B14609878.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H15ClN2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with phenyl 3-chloropropanoate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenyl 3-chloropropanoate in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:
Photochemical Reactions: Absorption of light leads to the cleavage of the azo bond, forming reactive radicals.
Interaction with Biomolecules: The reactive intermediates can interact with proteins, nucleic acids, and other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the methoxy and chloropropanoate groups.
Methyl Orange: A commonly used azo dye with different substituents on the aromatic rings.
Disperse Orange 1: Another azo dye used in textile industry with different substituents.
Uniqueness
The presence of the methoxy group and the chloropropanoate ester makes this compound unique in terms of its chemical reactivity and applications. These functional groups influence its solubility, stability, and interaction with other molecules, making it suitable for specific applications in dyeing and research.
Propriétés
Numéro CAS |
58586-49-5 |
|---|---|
Formule moléculaire |
C16H15ClN2O3 |
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
[4-[(4-methoxyphenyl)diazenyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-6-2-12(3-7-14)18-19-13-4-8-15(9-5-13)22-16(20)10-11-17/h2-9H,10-11H2,1H3 |
Clé InChI |
QTNINIQSUPSNEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)







![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)
